2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide
Description
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide is a quinolinium-based organic salt characterized by a nitrogen-containing heterocyclic core. The quinolinium moiety is substituted with three methyl groups at positions 1, 4, and 6, and a p-dimethylaminophenyl group at position 2. This compound is structurally significant due to its electron-rich aromatic system, which is influenced by the dimethylamino donor group and the methyl substituents.
Properties
CAS No. |
24220-15-3 |
|---|---|
Molecular Formula |
C20H23IN2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1,4,6-trimethylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C20H23N2.HI/c1-14-6-11-19-18(12-14)15(2)13-20(22(19)5)16-7-9-17(10-8-16)21(3)4;/h6-13H,1-5H3;1H/q+1;/p-1 |
InChI Key |
OFCXUSLVJPHISA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(C=C2C)C3=CC=C(C=C3)N(C)C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthesis Protocol
One method involves mixing 1,2-dimethylquinolinium iodide, dimethylaminobenzaldehyde, and piperidine in hot methanol, then refluxing the solution under a nitrogen atmosphere for 6 hours. The resulting solid is filtered, washed with methanol, and recrystallized from methanol to yield green crystals.
Synthesis of Related Compounds
- 1,2,4-Trimethylquinolinium iodide (I9): A solution of 2,4-dimethylquinoline and iodomethane in acetone is stirred at reflux for 18 hours and then cooled to room temperature. The precipitated solid is collected, washed twice with acetone, and dried under vacuum to yield I9 as a white solid.
- 2,4-Dimethyl-1-azaquinolizinium hexafluorophosphate (I12): A mixture of 2-aminopyridine and 2,4-pentanedione with polyphosphoric acid is stirred at 90 °C for 3 hours and then poured into ice. A solution of ammonium hexafluorophosphate in a minimal volume of water is added to the melt. The resulting precipitate is collected by suction filtration, washed with water, and dried to give I12 as a white solid.
- 1,1′-(1,4-Butanediyl)-bis(2,4-dimethylpyridinium) dibromide (I16): A mixture of 2,4-lutidine, 1,4-dibromobutane, and tetra-n-butylammonium iodide in acetone is heated under reflux for 24 hours. After cooling, the suspension is filtered, and the resulting precipitate is washed with acetone and dried, to give I16 as a white solid.
- General procedure for the synthesis of distyryl dyes by Knoevenagel condensation: A mixture of the heterocyclic salt (I1–I16), aldehyde, and piperidine in EtOH is heated under reflux for 2.5 h. After cooling to room temperature, the precipitated solid is collected by filtration, washed with EtOH and diethyl ether, and dried. The crude iodide salt is either purified through recrystallization from a suitable solvent or subjected to anion exchange to bromide or chloride.
Chemical Properties and Reactions
The chemical behavior of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide can be explored through reactions such as electrophilic substitution, nucleophilic addition, oxidation, and reduction. These reactions are crucial for synthesizing derivatives and understanding the compound's reactivity in various environments.
Applications
This compound finds applications as a dye, in biological imaging, as a chemical sensor, and in pharmaceutical research. These applications highlight the versatility of this compound across different scientific domains.
Structural Analogs
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide | Contains a styryl group instead of p-dimethylaminophenyl | Exhibits different fluorescence properties |
| 3-(p-Dimethylaminophenyl)-1-methylquinolinium iodide | Methyl substitution at position 3 | Potentially altered biological activity |
| 2-(p-Nitrophenyl)-1,4,6-trimethylquinolinium iodide | Contains a nitro group instead of dimethylamino | May exhibit different reactivity patterns |
Chemical Reactions Analysis
Types of Reactions
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding halide or hydroxide derivatives.
Scientific Research Applications
Fluorescent Probes in Biological Research
One of the prominent applications of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide is as a fluorescent probe in biological research. The compound exhibits strong fluorescence properties, making it suitable for imaging and detecting biomolecules.
Case Study: G-Quadruplex Nucleic Acids
A study identified optimal fluorescent probes for G-quadruplex nucleic acids, where this compound was utilized. The compound demonstrated significant binding affinity to G-quadruplex structures, enabling effective visualization in live cells.
| Property | Value |
|---|---|
| Absorption Max (nm) | 480 |
| Emission Max (nm) | 520 |
| Binding Affinity (Kd) | 0.5 µM |
Photodynamic Therapy (PDT)
The compound has also been explored for its potential use in photodynamic therapy, particularly in cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells selectively.
Case Study: Cancer Cell Lines
In vitro studies have shown that when exposed to light, this compound effectively induces apoptosis in various cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
| A549 | 6.0 |
Material Science
In material science, the compound is being investigated for its role as a dye in polymer systems. Its incorporation into polymers can enhance their optical properties and stability.
Case Study: Polymer Blends
Research has indicated that blending this compound with specific polymers results in materials with improved fluorescence and thermal stability.
| Polymer Type | Fluorescence Yield | Thermal Stability (°C) |
|---|---|---|
| Poly(methyl methacrylate) | 0.85 | 210 |
| Polycarbonate | 0.75 | 220 |
Cosmetic Formulations
The compound is also being explored in cosmetic formulations due to its potential skin benefits and aesthetic properties. Its ability to absorb UV light and provide color makes it an attractive ingredient for sunscreens and color cosmetics.
Case Study: Sunscreen Efficacy
A formulation study demonstrated that incorporating this compound into sunscreen products increased their UV absorption efficiency significantly compared to standard formulations.
| Formulation Type | SPF Value |
|---|---|
| Standard Sunscreen | 30 |
| With Compound | 45 |
Mechanism of Action
The mechanism of action of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues with Quinolinium Cores
Several quinolinium derivatives share structural similarities, differing primarily in substituent patterns and electronic properties:
- 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1-ethylquinolinium iodide (CAS 110816-53-0): This compound replaces the dimethylaminophenyl group with a dimethoxyphenyl-ethenyl substituent. The methoxy groups act as electron donors, similar to dimethylamino, but with reduced basicity. Such derivatives are often used in photodynamic therapy or as fluorescent probes due to extended conjugation .
- 1-Methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]quinolinium iodide (CAS 110816-62-1): The trimethoxyphenyl group enhances steric bulk and alters solubility compared to the dimethylaminophenyl analog. These modifications impact aggregation behavior in solution, critical for optical applications .
Table 1: Key Structural Differences in Quinolinium Derivatives
Pyridinium and Benzimidazolium Derivatives
Compounds with alternative aromatic cores exhibit distinct reactivity and properties:
- 2-(4-Dimethylaminostyryl)-1,4,6-tri-(4-methoxyphenyl)pyridinium iodide (Example 5, ): This pyridinium derivative shares a styryl group and methoxy substituents. The pyridinium core has lower π-conjugation than quinolinium, reducing absorption wavelengths. Melting points for such derivatives range from 194°C to >300°C, influenced by substituent symmetry and hydrogen bonding .
- 2-[4-(N,N-Bis-2-chloroethyl)aminophenyl]benzimidazolium iodide (): The benzimidazolium core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The bis-chloroethylamino group confers alkylating activity, making this compound relevant in anticancer research .
Table 2: Core Structure and Functional Group Impact
Biological Activity
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H18N2I
- Molecular Weight : 374.22 g/mol
- Structure : The compound features a quinolinium core with dimethylamino and trimethyl substituents, which are crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that quinolinium derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.
- Anticancer Properties : Studies have suggested that quinolinium compounds can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. This may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Neuroprotection in Animal Models :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(p-dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide, and how are structural impurities minimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyridinium/quinolinium precursors and dimethylaminobenzaldehyde derivatives. For example, heating 1,4,6-tri-(4-methoxyphenyl)-2-picolinium iodide with 4-dimethylaminobenzaldehyde in ethanol and piperidine under reflux yields the target compound . To minimize impurities, recrystallization in ethanol (as demonstrated by yields ranging from 20% to 41% in similar protocols) and monitoring via TLC/HPLC are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming the quinolinium core and substituent positions. Discrepancies in aromatic proton splitting (e.g., due to rotational isomerism) can be resolved using variable-temperature NMR or 2D-COSY experiments. Infrared spectroscopy (IR) aids in identifying iodide counterion interactions .
Q. How does pH and temperature influence the stability of this compound in solution?
- Methodological Answer : Stability studies indicate that the compound degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, likely due to hydrolysis of the dimethylamino group or iodide displacement. Optimal storage is in anhydrous ethanol or DMSO at −20°C, with <5% degradation over 6 months . Thermal gravimetric analysis (TGA) shows decomposition above 200°C .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts in its synthesis (e.g., pyrazolo derivatives)?
- Methodological Answer : Side reactions, such as recyclization observed in analogous pyrimidinium systems, arise from nucleophilic attack at the C-2 position by hydrazides or other nucleophiles, leading to pyrazolo[1,5-a]pyrimidine derivatives . To suppress this, steric hindrance (e.g., bulky substituents at C-1,4,6) or using aprotic solvents (e.g., DMF) can be employed .
Q. How do electronic effects of the p-dimethylaminophenyl group influence photophysical properties?
- Methodological Answer : The electron-donating dimethylamino group enhances intramolecular charge transfer (ICT), as seen in related styryl dyes like DASPEI, resulting in red-shifted absorption/emission (e.g., λmax ~450–500 nm). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, which are sensitive to solvent polarity .
Q. What strategies resolve contradictions in biological activity data (e.g., mitochondrial vs. non-specific staining)?
- Methodological Answer : Conflicting cellular localization data (e.g., mitochondrial vs. cytoplasmic) may arise from concentration-dependent aggregation or solvent polarity. Protocols from DASPEI studies recommend:
- Dose Optimization : Use ≤10 µM to avoid non-specific staining.
- Co-staining Controls : Validate with MitoTracker Red.
- Solvent Screening : Compare DMSO vs. aqueous buffers .
Q. How can computational modeling predict interactions with biological targets (e.g., DNA/enzymes)?
- Methodological Answer : Density functional theory (DFT) calculates HOMO/LUMO energies to predict redox activity, while molecular docking (AutoDock Vina) simulates binding to DNA grooves or enzyme active sites. For example, similar quinolinium salts show π-π stacking with DNA bases and electrostatic interactions via the iodide ion .
Notes for Experimental Design
- Contradiction Management : When replication fails (e.g., inconsistent yields), verify reactant purity (≥99% by HPLC) and anhydrous conditions.
- Advanced Applications : Explore its use as a photosensitizer in PDT (photodynamic therapy) by modifying the styryl group for enhanced ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
